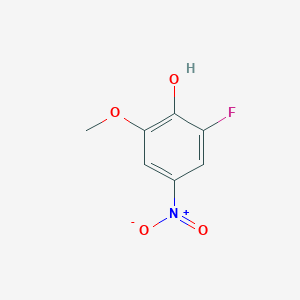

2-Fluoro-6-methoxy-4-nitrophenol

Beschreibung

2-Fluoro-6-methoxy-4-nitrophenol is a substituted phenolic compound featuring a fluorine atom at the 2-position, a methoxy group at the 6-position, and a nitro group at the 4-position of the aromatic ring. This structure imparts unique physicochemical properties, such as altered acidity, solubility, and reactivity, due to the electron-withdrawing effects of the nitro and fluorine groups and the electron-donating methoxy group. The compound is used in organic synthesis and pharmaceutical research, with a purity of 95% and a Molecular Formula (MFCD) identifier MFCD32065798 .

Eigenschaften

IUPAC Name |

2-fluoro-6-methoxy-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4/c1-13-6-3-4(9(11)12)2-5(8)7(6)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXJTHSKSKQDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-4-nitrophenol can be achieved through several methods. One common approach involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . Another method involves the nitration of 2-fluorophenol, followed by separation of the desired isomer .

Industrial Production Methods

Industrial production methods for 2-Fluoro-6-methoxy-4-nitrophenol typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and ensure environmental safety .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-methoxy-4-nitrophenol undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium catalysts.

Substitution: Reagents such as sodium hydride and sodium amide are used for nucleophilic substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-methoxy-4-nitrophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activity.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-methoxy-4-nitrophenol involves its interaction with various molecular targets. The nitro group is a strong electron-withdrawing group, which affects the compound’s reactivity and interactions with other molecules . The methoxy group can participate in hydrogen bonding, influencing the compound’s solubility and binding properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Nitrophenols with Halogen and Alkoxy Groups

2-Fluoro-6-nitrophenol (CAS 1526-17-6)

- Molecular Formula: C₆H₄FNO₃.

- Molecular Weight : 157.1 g/mol.

- Melting Point: Not explicitly reported, but similar compounds (e.g., 5-Fluoro-2-nitrophenol) melt at 34–37°C .

- Used as a precursor in dye synthesis .

4-Fluoro-2-methyl-6-nitrophenol (CAS 455-93-6)

- Structure : Fluorine at position 4, methyl at position 2, nitro at position 4.

- Molecular Formula: C₇H₆FNO₃.

- Molecular Weight : 171.1 g/mol.

- Key Differences : The methyl group (electron-donating) at position 2 and fluorine at position 4 alter electronic distribution, reducing nitro group reactivity compared to the target compound. Structural similarity score: 0.82 .

2-Bromo-4-methoxy-6-nitrophenol (CAS 115929-59-4)

- Structure : Bromine at position 2, methoxy at position 4, nitro at position 5.

- Molecular Formula: C₇H₅BrNO₄.

- Molecular Weight : 263.0 g/mol.

- Key Differences : Bromine’s larger atomic size and polarizability increase molecular weight and alter reactivity in nucleophilic substitution reactions compared to fluorine. The methoxy group’s position (4 vs. 6) also affects resonance stabilization .

Nitrobenzene Derivatives

1-Fluoro-2-methoxy-4-nitrobenzene (CAS 61324-93-4)

- Molecular Formula: C₇H₆FNO₃.

- Molecular Weight : 171.1 g/mol.

- Key Differences: The absence of a phenolic -OH group reduces acidity and hydrogen-bonding capacity. Similarity score: 0.81 .

Amino and Chloro Substituted Nitrophenols

2-Amino-4-chloro-6-nitrophenol (CAS 6358-08-3)

- Structure: Amino at position 2, chloro at position 4, nitro at position 6.

- Molecular Formula : C₆H₅ClN₂O₃.

- Molecular Weight : 202.6 g/mol.

- Key Differences: The amino group introduces basicity, while chloro (electron-withdrawing) and nitro groups compete for electronic effects. This compound is more likely to participate in diazotization reactions compared to the target compound .

Research Findings and Functional Insights

- Electronic Effects: The methoxy group in 2-Fluoro-6-methoxy-4-nitrophenol donates electrons via resonance, partially counteracting the electron-withdrawing effects of nitro and fluorine groups. This balance impacts acidity (pKa) and solubility in polar solvents compared to non-methoxy analogs .

- Reactivity: Fluorine’s small size and high electronegativity make it a poor leaving group, reducing susceptibility to nucleophilic substitution compared to bromine-containing analogs like 2-Bromo-4-methoxy-6-nitrophenol .

Biologische Aktivität

2-Fluoro-6-methoxy-4-nitrophenol (CAS No. 2365420-16-0) is an organic compound characterized by its unique combination of functional groups, including a fluorine atom, a methoxy group, and a nitro group attached to a phenolic ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

The molecular formula of 2-Fluoro-6-methoxy-4-nitrophenol is C7H6FNO4, and it possesses several notable chemical characteristics:

- Fluorine Atom : Increases lipophilicity and potentially alters biological interactions.

- Methoxy Group : Modifies the electronic properties of the molecule, influencing its reactivity.

- Nitro Group : Known for its ability to participate in reduction reactions, often leading to the formation of amines.

The biological activity of 2-Fluoro-6-methoxy-4-nitrophenol is primarily attributed to its interactions with various molecular targets. The nitro group acts as a strong electron-withdrawing substituent, which can enhance the compound's reactivity with nucleophiles. This property is crucial for its potential therapeutic applications in drug development.

Antimicrobial Activity

Research indicates that derivatives of nitrophenols exhibit significant antimicrobial properties. A study evaluating the antibacterial effects of related compounds found that nitrophenol derivatives inhibited the growth of various bacterial strains, suggesting that 2-Fluoro-6-methoxy-4-nitrophenol may also possess similar activities. The exact mechanism involves disruption of cellular processes, including protein synthesis and cell wall integrity.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 2-Fluoro-6-methoxy-4-nitrophenol. In vitro studies demonstrated cytotoxic effects on human cell lines, with IC50 values indicating moderate toxicity. Furthermore, animal studies revealed potential reproductive and developmental toxicity at higher exposure levels.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various nitrophenol derivatives, including 2-Fluoro-6-methoxy-4-nitrophenol. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Case Study 2: Toxicity Assessment

In a reproductive toxicity study involving timed-mated female rats exposed to varying concentrations of related nitrophenols, significant findings were reported regarding fetal development and maternal health. The study indicated dose-dependent effects on fetal weight and viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.